2-[(4-Aminophenyl)thio]-N-(2,5-dichlorophenyl)-propanamide
Description
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(2,5-dichlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c1-9(21-12-5-3-11(18)4-6-12)15(20)19-14-8-10(16)2-7-13(14)17/h2-9H,18H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQQJJYAJZRBLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)Cl)SC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)thio]-N-(2,5-dichlorophenyl)-propanamide typically involves the reaction of 4-aminothiophenol with 2,5-dichlorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)thio]-N-(2,5-dichlorophenyl)-propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Aminophenyl)thio]-N-(2,5-dichlorophenyl)-propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)thio]-N-(2,5-dichlorophenyl)-propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related molecules:
Table 1: Key Structural and Functional Differences
Key Observations:
- Dichlorophenyl Positional Isomerism: The target’s 2,5-dichloro substitution contrasts with Propanil’s 3,4-dichloro configuration.
- Aminophenylthio vs. Benzothiazole: The 4-aminophenylthio group in the target compound may mimic the electronic effects of 2-(4-aminophenyl)benzothiazole, which exhibits anticancer activity via intercalation or enzyme inhibition . The thioether linkage, however, could enhance metabolic stability compared to benzothiazole’s fused ring system.
- Sulfonamide Analogs : Unlike sulfonamide derivatives (e.g., ), the target lacks a sulfonyl group, which is critical for binding carbonic anhydrase or tyrosine kinases in antimicrobial/antiproliferative agents .
Biological Activity
The compound 2-[(4-Aminophenyl)thio]-N-(2,5-dichlorophenyl)-propanamide , also known by its CAS number 913250-51-8, is a synthetic organic molecule that has drawn interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₄Cl₂N₂OS
- Molecular Weight : 341.26 g/mol
- Structure : The compound features a thioether linkage and dichlorophenyl substitution, which may contribute to its biological properties.
Antitumor Activity
Recent studies have investigated the antitumor effects of compounds structurally related to This compound . For instance, 2-(4-aminophenyl)benzothiazoles were shown to inhibit the growth of human ovarian carcinoma cells both in vitro and in vivo. The study reported a significant reduction in tumor growth when administered intraperitoneally at specific dosages, indicating a promising antitumor activity profile .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit cell proliferation through various pathways, including apoptosis and cell cycle arrest.
- Targeting Specific Receptors : The compound's structure suggests it may interact with specific receptors involved in tumor growth and survival pathways.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of This compound . In one study, related compounds exhibited low cytotoxicity while maintaining potent activity against cancer cell lines, making them attractive candidates for further development .
Comparative Activity Table
| Compound Name | IC50 (μM) | Cell Line | Activity Type |
|---|---|---|---|
| 2-(4-Aminophenyl)benzothiazole | 10 | SK-OV-3 (Ovarian Cancer) | Antitumor |
| 2-(4-Aminophenyl)thio-N-(2,5-dichlorophenyl)-propanamide | TBD | TBD | TBD |
Study on Antitumor Efficacy
In a pivotal study, researchers synthesized and tested a series of thioether derivatives related to This compound . The results indicated that these compounds exhibited significant antitumor activity against various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations. The study highlighted the potential for these compounds in developing new cancer therapies .
In Vivo Studies
Preclinical models have been utilized to assess the efficacy of the compound in vivo. For example, administration of related thioether compounds resulted in substantial tumor size reduction in xenograft models. These findings support the hypothesis that structural modifications can enhance biological activity while reducing toxicity .
Q & A
Q. Table 1: Comparison of Synthetic Conditions for Analogous Compounds
| Reactants | Solvent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 2-Chloroacetamide derivative | Ethanol | Sodium acetate | 85% | |
| Ester-hydrazide intermediates | DMSO-d6 | None | 80-84% |
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolves molecular conformation and intermolecular interactions. For example, single-crystal studies at 296 K with R factor = 0.043 confirm bond lengths and angles .
- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) validates substituent positions and purity .
- IR spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O) and 3300–3500 cm⁻¹ (N-H) confirm functional groups .
Note : Cross-validate data using multiple techniques to address spectral discrepancies (e.g., unexpected melting points or shifts) .
Basic: What safety precautions are required when handling this compound in laboratory settings?
Methodological Answer:
- Storage : Store at 0–6°C in airtight containers to prevent degradation, as recommended for structurally similar thioether compounds .
- Handling : Use fume hoods, avoid ignition sources, and wear PPE (gloves, lab coats) per safety protocols for chlorophenyl derivatives .
- First aid : Immediate rinsing with water for skin/eye contact and medical consultation if ingested .
Advanced: How can researchers design experiments to assess the environmental fate and ecological impacts of this compound?
Methodological Answer:
Adopt a tiered approach based on Project INCHEMBIOL’s framework :
Laboratory studies :
- Determine physicochemical properties (logP, solubility) to model environmental distribution.
- Assess abiotic transformations (hydrolysis, photolysis) under controlled pH/light conditions.
Ecotoxicology :
- Test acute/chronic toxicity across trophic levels (e.g., Daphnia magna, algae).
- Use LC₅₀ or EC₅₀ endpoints for risk assessment.
Field monitoring :
- Quantify bioaccumulation in soil/water systems using HPLC-MS.
Q. Table 2: Key Parameters for Environmental Fate Studies
| Parameter | Method | Reference |
|---|---|---|
| Hydrolysis half-life | pH 7 buffer at 25°C | |
| Soil adsorption | Batch equilibrium (OECD 106) |
Advanced: How should contradictory data (e.g., melting point variations or spectral discrepancies) be analyzed and resolved?
Methodological Answer:
- Purity checks : Recrystallize samples and compare melting points with literature values (e.g., 193–203°C for structurally related compounds) .
- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect crystalline forms.
- Spectroscopic validation : Use high-field NMR (500 MHz) or X-ray crystallography to resolve ambiguous peaks .
Example : A 5°C variation in melting points could indicate impurities; repeat synthesis with gradient recrystallization .
Advanced: What strategies optimize the synthesis of structural analogs to explore structure-activity relationships?
Methodological Answer:
- Substituent variation : Replace dichlorophenyl with methyl or nitro groups to modulate electronic effects .
- Linker modification : Swap thioether (-S-) with sulfonyl (-SO₂-) groups to alter hydrophobicity.
- High-throughput screening : Use parallel reactions with automated purification (e.g., flash chromatography) to test multiple analogs.
Q. Table 3: Example Analog Synthesis
| Analog Substituent | Reactant Used | Yield | Reference |
|---|---|---|---|
| 5-Nitrothiophene | Nitrothiophene aldehyde | 78% | |
| 4-Fluorophenyl | Fluorophenyl isocyanate | 82% |
Advanced: How can computational modeling complement experimental studies of this compound’s reactivity?
Methodological Answer:
- DFT calculations : Predict reaction pathways (e.g., nucleophilic aromatic substitution) using Gaussian09 with B3LYP/6-31G* basis sets.
- Molecular docking : Simulate binding affinity to biological targets (e.g., enzymes) via AutoDock Vina .
- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate toxicity and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
